
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione is an organic compound with the molecular formula C12H14O2S2. It is characterized by the presence of ethoxy groups and thioester functionalities, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy-(3-ethoxycarbothioylphenyl)methanethione typically involves the reaction of 3-ethoxycarbothioylphenyl derivatives with ethoxy reagents under controlled conditions. One common method involves the use of ethyl chloroformate and thiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethoxy-(3-ethoxycarbothioylphenyl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The thioester groups can undergo hydrolysis to release active thiol species, which can modulate biological pathways. The ethoxy groups may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-ethoxycarbothioylphenylacetate
- 3-Ethoxycarbonylphenylmethanethione
- Ethyl 3-ethoxycarbothioylbenzoate
Uniqueness
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione is unique due to its specific combination of ethoxy and thioester functionalities, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
36438-69-4 |
|---|---|
Molekularformel |
C12H14O2S2 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
1-O,3-O-diethyl benzene-1,3-dicarbothioate |
InChI |
InChI=1S/C12H14O2S2/c1-3-13-11(15)9-6-5-7-10(8-9)12(16)14-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NEDVASVUOTXDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)C1=CC(=CC=C1)C(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


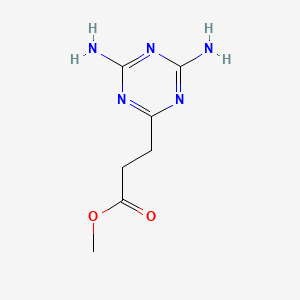
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
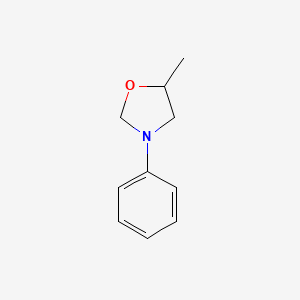

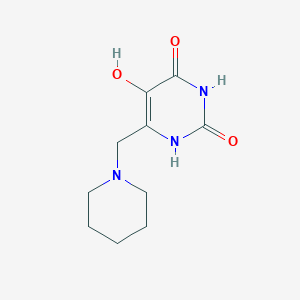
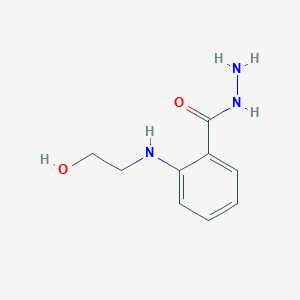
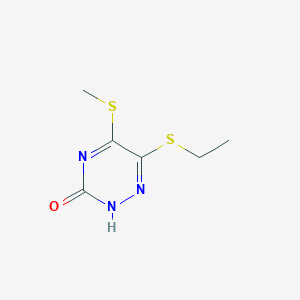

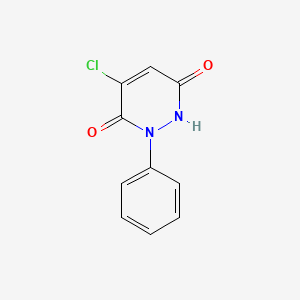
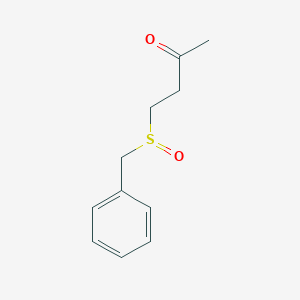
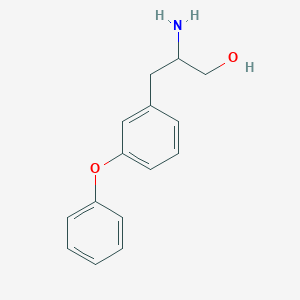
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
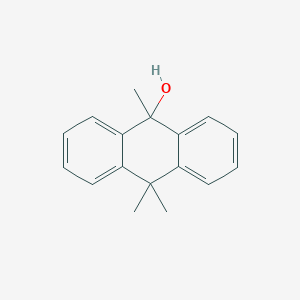
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
